molecular formula C13H21N3O3 B12433782 Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate CAS No. 887586-40-5

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate

Cat. No.: B12433782
CAS No.: 887586-40-5
M. Wt: 267.32 g/mol
InChI Key: WQAVNFOYBHQXII-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide spectrum of biological activities and have gained significant attention in medicinal chemistry . This compound features a piperidine ring substituted with an oxazole moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to further reactions to introduce the oxazole moiety . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the piperidine moiety.

    Substitution: Substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the oxazole and piperidine rings provides a versatile scaffold for the development of new therapeutic agents and research tools.

Properties

CAS No.

887586-40-5

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 3-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)16-6-4-5-9(8-16)10-7-11(14)19-15-10/h7,9H,4-6,8,14H2,1-3H3

InChI Key

WQAVNFOYBHQXII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC(=C2)N

Origin of Product

United States

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